molecular formula C25H29NO2 B1389494 N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline CAS No. 1040690-55-8

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

Cat. No.: B1389494
CAS No.: 1040690-55-8
M. Wt: 375.5 g/mol
InChI Key: JQYJLCSSEFATHN-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is a high-purity synthetic organic compound with the molecular formula C₂₅H₂₉NO₂ and a molecular weight of 375.52 g/mol . This aniline derivative is supplied for research applications, particularly in the field of immunology, where it serves as a valuable intermediate for investigating novel immunomodulatory agents . Its structural framework is featured in patented biaryl compounds that have demonstrated potential in modulating immune responses for oncology and infectious disease research, showing promise in preclinical studies for targeting specific cancer pathways and septic shock models . The mechanism of action for related compounds involves the targeted regulation of immune signaling pathways, potentially enhancing or suppressing specific immune functions to create a desired research outcome . This product is intended for use in pharmaceutical research and development as a key synthetic intermediate or building block for exploring new therapeutic entities. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can utilize this compound for chemical biology studies, as a reference standard in analytical chemistry, and for further chemical derivatization in drug discovery projects. Proper handling procedures in a laboratory setting are required, and all users should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(2-methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-20-10-6-7-16-25(20)28-21(2)19-26-23-14-8-15-24(18-23)27-17-9-13-22-11-4-3-5-12-22/h3-8,10-12,14-16,18,21,26H,9,13,17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYJLCSSEFATHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Etherification

Step 1: Preparation of 3-Amino-6-bromo-4-methylpyridine

  • Method: Reduction of 2-bromo-4-methyl-5-nitropyridine using catalytic hydrogenation.
  • Reaction Conditions: Hydrogen gas in the presence of Raney nickel in tetrahydrofuran (THF) at room temperature.
  • Yield: Approximately 93%, with purification via silica gel chromatography.
  • Notes: This step is crucial for obtaining the amino pyridine intermediate, which serves as a precursor for further functionalization.

Step 2: Formation of the Amino Intermediate

  • Method: Reduction of nitro groups using iron powder and ammonium chloride in water at 90°C.
  • Reaction Conditions: Stirring at 90°C for 1.25 hours.
  • Outcome: Formation of 6-bromo-4-methylpyridin-3-amine, which retains the bromine for subsequent coupling.

Step 3: Etherification to Introduce Phenylpropoxy Group

  • Method: Nucleophilic substitution of the amino pyridine with 3-phenylpropyl bromide or chloride.
  • Reaction Conditions: Reflux in polar aprotic solvents like dichloromethane or ethanol, possibly with base catalysts such as potassium carbonate.
  • Notes: This step attaches the phenylpropoxy moiety to the pyridine ring.

Step 4: Coupling with 2-(2-Methylphenoxy)propyl Derivative

  • Method: Nucleophilic displacement of the bromide with 2-(2-methylphenoxy)propylamine or related derivatives.
  • Reaction Conditions: Use of suitable bases like potassium tert-butoxide in DMF or DMSO at elevated temperatures (~80°C).

Alternative Route: Direct Ether Formation via Williamson Synthesis

  • Reacting phenolic compounds with alkyl halides under basic conditions to form ether linkages.
  • Reaction Conditions: Use of potassium carbonate in acetone or acetonitrile, refluxed for 16 hours.
  • Advantages: High regioselectivity and yields when optimized.

Final Assembly: Reductive or Coupling Reactions

  • The amino group on the pyridine core can be coupled with the aniline derivative via reductive amination or amide bond formation.
  • Reaction Conditions: Use of coupling agents like EDCI or DCC in anhydrous solvents, with catalytic amounts of DMAP.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Product Yield Notes
1 2-bromo-4-methyl-5-nitropyridine Raney Ni, H2, THF 6-bromo-4-methylpyridin-3-amine 93% Catalytic hydrogenation
2 6-bromo-4-methylpyridin-3-amine Fe, NH4Cl, H2O, 90°C Amino pyridine 97.4% Reduction of nitro group
3 Amino pyridine Phenylpropyl halide Phenylpropoxy pyridine Variable Etherification via Williamson synthesis
4 Phenolic compound 2-(2-Methylphenoxy)propyl halide Final ether linkage High Nucleophilic substitution

Research Findings and Optimization Notes

  • Reaction Temperatures: Typically between 50°C and 80°C for reduction and etherification steps.
  • Catalysts & Reagents: Raney nickel for hydrogenation; iron powder and ammonium chloride for nitro reduction; potassium carbonate or similar bases for ether formation.
  • Purification: Silica gel chromatography and recrystallization are standard for isolating pure intermediates.
  • Yield Optimization: Use of excess reagents, controlled temperatures, and inert atmospheres improve yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The phenoxy and phenylpropoxy groups can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Synthesis Techniques

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Reacting 2-methylphenol with 1-bromo-2-chloropropane to create intermediates.
  • Reactions with Basic Conditions : Using solvents like dichloromethane or toluene and catalysts such as potassium carbonate for final product formation.

Biological Research

Research has indicated potential biological activities of this compound, particularly in:

  • Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
  • Anticancer Activity : Studies are exploring its ability to inhibit cancer cell growth through specific molecular interactions.

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific diseases.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials, particularly in biopharma production and clinical diagnostics. Its unique properties make it suitable for various applications in the chemical industry.

Uniqueness

The specific positioning of the phenoxy and phenylpropoxy groups in this compound contributes to its distinct reactivity and biological properties compared to similar compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research focused on the compound's ability to induce apoptosis in cancer cells. In vitro assays demonstrated that it effectively reduced cell viability in several cancer cell lines, highlighting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The phenoxy and phenylpropoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • The 3-phenylpropoxy chain in the target compound introduces extended conjugation vs. shorter chains (e.g., 2-phenoxyethoxy in ), which may enhance aromatic stacking interactions .
  • Electronic Effects: Chlorophenyl derivatives (e.g., 72a/b/c in ) exhibit electron-withdrawing effects, altering reactivity and binding affinity compared to electron-donating groups like methoxy or methylphenoxy.

Key Research Findings

Steric vs. Electronic Trade-offs :

  • Bulkier substituents (e.g., sec-butyl in ) hinder crystallization but improve lipid membrane penetration, whereas smaller groups (methyl) favor solubility .

Catalytic Efficiency :

  • Pd catalysts outperform Ti in coupling reactions for aromatic amines, as seen in vs. .

Aromatic Interactions :

  • Extended alkoxy chains (e.g., 3-phenylpropoxy) may enhance binding to aromatic receptors via π-π stacking, a feature absent in shorter-chain analogs .

Biological Activity

N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data and case studies.

Overview of the Compound

This compound is categorized as an aniline derivative, characterized by its unique structural features, including a phenoxy group and a phenylpropoxy group. These functional groups are believed to enhance the compound's solubility and reactivity, potentially influencing its biological activity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes . The compound's structure allows for interaction with microbial enzymes, inhibiting their function.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The phenoxy and phenylpropoxy groups may interact with specific receptors or enzymes involved in cell signaling, leading to increased apoptosis rates .

The biological activity of this compound is largely attributed to its interaction with molecular targets :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

These interactions highlight the compound's potential as a therapeutic agent in various diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[2-(2-Methylphenoxy)ethyl]-3-(3-phenylpropoxy)anilineEthyl instead of propyl groupModerate antimicrobial activity
N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)anilineButyl groupEnhanced anticancer properties
N-[2-(2-Methylphenoxy)propyl]-3-(4-phenylpropoxy)anilineDifferent positioning of phenyl groupReduced efficacy compared to target compound

The positioning and nature of substituents significantly influence the biological activities of these compounds.

Case Studies

  • Antimicrobial Efficacy Study : A laboratory analysis tested the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antimicrobial potential .
  • Cancer Cell Line Investigation : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation. This suggests that this compound could be further explored as a candidate for cancer therapy .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the common synthetic routes for preparing N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline , and how can structural confirmation be achieved? A:

  • Synthetic Routes :
    • Nucleophilic Substitution : Alkylation of the aniline nitrogen using 2-(2-methylphenoxy)propyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
    • Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of aryl halides with secondary amines for introducing the 3-phenylpropoxy group .
  • Structural Confirmation :
    • NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), methylphenoxy groups (δ 2.2–2.4 ppm for CH₃), and propoxy chain protons (δ 3.5–4.2 ppm) .
    • FT-IR : Alkyne stretches (if intermediates are used) at ~2,125 cm⁻¹ and ether C-O stretches at ~1,200 cm⁻¹ .

Advanced Reaction Optimization

Q: How can researchers optimize reaction yields and purity for intermediates like 3-(3-phenylpropoxy)aniline ? A:

  • Catalytic Systems : Use Pd(dppf)₂Cl₂ for Suzuki-Miyaura coupling to minimize side reactions (e.g., deborylation) .

  • Purification : Flash chromatography with ethyl acetate/hexane (30:70) resolves regioisomers; chiral separation via HPLC (Chiralpak® OD column) achieves >98% enantiomeric excess .

  • Yield Data :

    StepCatalystSolventYield (%)Purity (%)
    Boronate FormationPd(OAc)₂Dioxane95>95
    Coupling ReactionPd(dppf)₂Cl₂H₂O/Dioxane96>98

Contradictory Data in Byproduct Analysis

Q: How should researchers address discrepancies in byproduct identification during synthesis? A:

  • Common Byproducts :
    • N-Alkylation Over-Oxidation : Detect via LC-MS (e.g., m/z 428.3 for unexpected hydroxylated derivatives) .
    • Residual Palladium : Quantify using ICP-MS; aim for <10 ppm to avoid toxicity concerns .
  • Mitigation Strategies :
    • Temperature Control : Maintain reactions at 55–95°C to suppress thermal decomposition .
    • Scavengers : Add silica-supported thiourea to adsorb Pd residues post-reaction .

Stereochemical Challenges in Chiral Centers

Q: What methodologies are effective for resolving stereoisomers in derivatives of this compound? A:

  • Chiral Chromatography : Use Chiralpak® OD with 20% MeOH-DMEA in CO₂ (5 mL/min, 100 bar) to separate diastereomers (Rt = 1.6–2.4 min) .
  • Crystallization : Recrystallize from hexane/ethyl acetate to isolate enantiopure crystals (≥98% ee) .

Stability and Degradation Under Experimental Conditions

Q: How does This compound degrade under acidic/basic conditions? A:

  • Stability Studies :
    • Acidic (pH 2) : Ether cleavage occurs within 24h (confirmed by LC-MS loss of m/z 234.1) .
    • Basic (pH 10) : Aniline oxidation generates nitro derivatives (m/z +16 Da) .
  • Storage Recommendations : Store at –20°C under N₂ to prevent hydrolysis/oxidation .

Computational Modeling for Property Prediction

Q: Can computational tools predict logP, solubility, or binding affinities for this compound? A:

  • logP Prediction : Use ChemAxon or Molinspiration ; experimental logP ≈ 4.2 (octanol/water) aligns with phenyl-rich structure .
  • Solubility : MD simulations suggest poor aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .

Analytical Method Validation

Q: How to validate HPLC/GC methods for quantifying this compound in complex matrices? A:

  • Column : C18 (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm .
  • Calibration Curve : Linear range 0.1–100 µg/mL (R² > 0.99) .
  • Recovery : Spiked samples show 95–105% recovery in biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.